1-(2-Aminoethyl)piperazin-2-one
Description
Contextualization within Chemical Research and Industrial Applications
The piperazin-2-one (B30754) scaffold is a privileged structure in medicinal chemistry, valued for its role in the development of new bioactive molecules. bohrium.com Piperazinone derivatives are recognized as important intermediates for the synthesis of a variety of active compounds, including those with potential anti-adenoviral activity. medchemexpress.com The core structure is a key component in the design of therapeutic agents due to its unique physicochemical and pharmacokinetic properties, which can enhance solubility, bioavailability, and target affinity. bohrium.com Research has demonstrated the utility of the piperazinone motif in developing treatments for a range of diseases. For instance, hybrids of acetophenone and piperazin-2-one have been synthesized and investigated as selective agents against triple-negative breast cancer. nih.gov
While specific industrial applications for 1-(2-Aminoethyl)piperazin-2-one are not widely documented, the broader class of piperazine (B1678402) derivatives sees extensive use. google.comgoogle.com They are employed in the manufacturing of plastics, resins, pesticides, and as agents for gas scrubbing in industrial processes. google.com For example, the related compound without the carbonyl group, 1-(2-Aminoethyl)piperazine (B7761512), is used as a curing agent for epoxy resins and as an asphalt additive. google.com The presence of the amide group in the piperazin-2-one ring, however, directs its applications more towards the pharmaceutical and life sciences sectors rather than heavy industry. The piperazinone structure serves as a versatile building block, or synthon, in the synthesis of complex molecules with potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net
Historical Perspectives on Initial Synthesis and Research Interest
The initial research interest in piperazin-2-ones stemmed from their utility as chemical intermediates. An early method for preparing the parent 2-piperazinone compound was described in a patent filed in the early 1950s, which involved the reaction of ethylenediamine (B42938) with glycolonitrile. google.com This foundational synthesis paved the way for the creation of various substituted piperazinones.
Later developments, such as a process patented in 1990, detailed the synthesis of piperazinones by reacting a 1-cyano-1-hydroxyalkane with a substituted ethylenediamine in an aqueous solution. google.com This method allows for the introduction of substituents onto the piperazine ring, and a similar strategy could theoretically be employed to synthesize this compound by using an appropriately substituted diamine. The primary driving force behind the synthesis of these compounds has been their role as scaffolds in drug discovery. bohrium.com Synthetic chemists have focused on developing novel strategies for the efficient and rapid synthesis of structurally diverse small heterocycles like piperazin-2-ones for use in creating collections of compounds for biological screening. bohrium.com
Advanced Structural Elucidation Methodologies (Beyond Basic Identification)
The definitive structure and conformational dynamics of piperazinone derivatives are established using advanced spectroscopic and analytical techniques that go beyond simple identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for this purpose.
Dynamic NMR Spectroscopy: For piperazine-based structures, dynamic NMR studies are particularly insightful. The piperazine ring typically exists in a chair conformation, and N-substituents can introduce conformational complexity. Temperature-dependent ¹H NMR spectroscopy can be used to study the energy barriers associated with ring inversion and rotation around the partial double bond of the amide within the piperazin-2-one ring. nih.govresearchgate.net By measuring the coalescence temperature—the temperature at which signals from two interconverting conformers merge into a single peak—researchers can calculate the activation energy (ΔG‡) for these conformational changes. nih.gov This provides crucial information about the molecule's flexibility and the stability of its different spatial arrangements.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state. For related N-substituted piperazine compounds, this technique has been used to determine precise bond lengths, bond angles, and the exact conformation of the piperazine ring (e.g., chair conformation). researchgate.net It also reveals details of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the material's properties in a crystalline form. researchgate.net
Other Spectroscopic Methods:
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would confirm the presence of the amide carbonyl group (C=O stretch), N-H bonds of the primary amine, and C-N bonds within the ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov
These advanced methods, often used in combination, provide a complete and detailed picture of the molecular structure and behavior of this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOCJPJYSFOEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies
De Novo Synthesis Approaches
De novo synthesis offers flexibility in introducing desired substituents onto the piperazinone scaffold. These methods often involve cyclization reactions of appropriately functionalized diamine derivatives.
A common and logical multi-step strategy for synthesizing 1-(2-Aminoethyl)piperazin-2-one involves the initial formation of the piperazin-2-one (B30754) ring, followed by the introduction of the 2-aminoethyl substituent. A representative, albeit generalized, pathway would proceed as follows:
Formation of Piperazin-2-one : The synthesis often begins with the cyclization of an N-substituted ethylenediamine (B42938) derivative. For example, the reaction between an N-protected ethylenediamine and an α-haloacetyl halide can yield a protected piperazin-2-one. A widely used method involves the reaction of ethylenediamine with chloroacetyl chloride, which can lead to the formation of the piperazin-2-one ring. To control selectivity and avoid undesired side reactions, such as the formation of diketopiperazines, protecting group strategies are essential.
N-Alkylation : With the piperazin-2-one core established, the next step is the alkylation at the N1 position. This is typically achieved by reacting the piperazin-2-one with a suitable electrophile containing the 2-aminoethyl moiety. To prevent side reactions on the terminal amino group, a protected form of the alkylating agent is used, such as N-(tert-Butoxycarbonyl)-2-bromoethylamine (N-Boc-2-bromoethylamine). The reaction is generally carried out in the presence of a base to deprotonate the piperazinone nitrogen, enhancing its nucleophilicity.
Deprotection : The final step is the removal of the protecting group (e.g., Boc group) from the terminal amine to yield the target compound, this compound. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
This multi-step approach allows for purification of intermediates at each stage, ensuring high purity of the final product.
To improve efficiency and reduce waste, one-pot syntheses for substituted piperazin-2-ones have been developed. nih.gov These methods combine multiple reaction steps into a single process without isolating intermediates. A one-pot tandem reductive amination-transamidation-cyclization reaction can be employed to produce substituted piperazin-2-ones in good yields. nih.gov For the specific synthesis of this compound, a hypothetical one-pot system could involve the reaction of a suitably protected N-(2-aminoethyl)ethylenediamine with a glyoxylic acid derivative, followed by an in-situ cyclization.
Another advanced one-pot approach involves a cascade reaction. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields, forming three new bonds in a single operation. thieme-connect.com While not directly reported for the title compound, adapting such a system using a protected aminoethylamine as the primary amine could theoretically provide a rapid entry to the desired scaffold.
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Several catalytic methods are applicable to the synthesis of the piperazin-2-one framework.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-N bond formation. Elegant palladium-catalyzed methods, such as the asymmetric allylic alkylation of N-protected piperazin-2-ones, have been developed to create chiral centers. nih.govnih.gov While the primary goal of these methods is often stereocontrol, the underlying C-N coupling technology is relevant. Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones. rsc.orgdicp.ac.cn
Copper-Catalyzed Reactions : Copper-catalyzed conditions can be used to synthesize carbon-substituted piperazinones from donor-acceptor diazo compounds and 1,2-diamine derivatives. bohrium.com
Iridium-Catalyzed Reactions : Cp*Ir complex-catalyzed N-alkylative reactions of ethanolamines have been shown to produce piperazine (B1678402) derivatives and could be adapted for piperazinone synthesis. clockss.org
These catalytic systems offer powerful tools for constructing the piperazinone ring and for its subsequent functionalization, potentially leading to more efficient and environmentally benign syntheses.
| Catalytic Method | Catalyst Example | Reaction Type | Potential Application |
| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / PHOX ligands | C-N Coupling | Introduction of chiral substituents |
| Asymmetric Hydrogenation | Palladium complexes | Reduction | Synthesis of chiral piperazin-2-ones |
| Diazo Compound Coupling | Copper catalysts | C-N Coupling | Formation of C-substituted piperazinones |
| N-Alkylation | Cp*Ir complexes | C-N Coupling | Formation of N-substituted piperazines |
Precursor Chemistry and Intermediate Transformations
The success of any synthesis of this compound hinges on the careful selection and transformation of precursors and intermediates.
Key precursors for building the piperazin-2-one ring include:
Ethylenediamine and its derivatives : Often, one nitrogen is protected (e.g., with Boc or Cbz groups) to control the regioselectivity of the cyclization.
α-Haloacetylating agents : Chloroacetyl chloride or bromoacetyl bromide are common reagents for introducing the two-carbon unit required for the lactam ring.
α-Amino acids : These can serve as chiral precursors to build enantiomerically pure piperazinones. A tandem reductive amination-cyclization of amino acid methyl esters is a known strategy. nih.gov
A crucial intermediate in many synthetic routes is the N-protected version of the target molecule, such as tert-butyl (2-(2-oxopiperazin-1-yl)ethyl)carbamate . The formation of this intermediate via N-alkylation of piperazin-2-one with an electrophile like N-Boc-2-bromoethylamine is a key transformation. The stability of the Boc group under the basic conditions of alkylation and its clean removal under acidic conditions make it an ideal protecting group for this purpose.
Optimization of Synthetic Conditions
Fine-tuning reaction conditions is paramount to maximize yield and purity while minimizing reaction times and side products.
The choice of solvent can significantly influence the outcome of the reactions involved in synthesizing this compound, particularly in the N-alkylation and cyclization steps, which are often based on SN2 reactions.
N-Alkylation Step : The N-alkylation of piperazin-2-one is typically performed using a polar aprotic solvent. Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are suitable as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile too strongly. The use of a non-polar solvent would likely result in poor solubility and slow reaction rates.
Cyclization Step : For intramolecular cyclization reactions, the solvent polarity can affect the conformation of the acyclic precursor, thereby influencing the rate of ring closure. In some reported syntheses of related heterocycles, solvents such as acetonitrile or a mixture of dioxane and water have been used. thieme-connect.com The choice often depends on the specific nature of the starting materials and the catalyst system employed.
The table below summarizes the effect of solvent choice on key reaction types in the synthesis.
| Reaction Step | Solvent Type | Examples | Rationale |
| N-Alkylation (SN2) | Polar Aprotic | DMF, Acetonitrile | Solubilizes reactants, stabilizes transition state, does not excessively solvate the nucleophile. |
| Cyclization | Polar Aprotic / Protic mixtures | Acetonitrile, Dioxane/H₂O | Influences precursor conformation and solubility, can be critical for catalyst activity. |
| Deprotection (Boc) | Polar Aprotic | Dichloromethane (DCM) | Good solubility for protected intermediate and compatibility with acidic reagents like TFA. |
Temperature and Pressure Influence
Pressure is most likely to be a significant factor in synthetic steps involving gaseous reagents or where the reaction volume changes significantly. For instance, in catalytic hydrogenation steps that may be employed to form the piperazinone ring or to reduce a precursor nitrile group, both temperature and hydrogen pressure are critical parameters that must be optimized to ensure high conversion and selectivity. The specific optimal ranges for these parameters would be highly dependent on the chosen catalyst and solvent system. Without specific experimental studies, any discussion of precise temperature and pressure conditions remains speculative.
Stereochemical Control in Synthesis (if applicable to specific derivatives)
The structure of this compound does not possess a chiral center, meaning it does not exist as different stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis.
However, for derivatives of this compound that do contain chiral centers, stereochemical control would become a critical aspect of the synthesis. For example, if a substituent were introduced at the 3, 5, or 6 positions of the piperazinone ring, or on the ethylamino side chain, a chiral center could be created.
In such cases, stereoselective synthetic strategies would be employed. These could include:
Use of Chiral Starting Materials: Employing a chiral precursor that already contains the desired stereochemistry.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction, which is then removed.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over another.
The stereochemical outcome of such reactions is often influenced by factors like the choice of catalyst, solvent, reaction temperature, and the specific nature of the reactants. For instance, in the stereoselective synthesis of related heterocyclic compounds, specific chiral catalysts and optimized reaction conditions are crucial for achieving high diastereomeric or enantiomeric excess. beilstein-journals.orgnih.govbeilstein-journals.org While these examples establish the principles of stereocontrol in organic synthesis, specific applications to derivatives of this compound are not documented in the available literature.
Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Intramolecular Reactions
While specific studies on the intramolecular reactions of 1-(2-aminoethyl)piperazin-2-one are not extensively detailed in the provided search results, the degradation of the closely related compound piperazine (B1678402) offers insights into potential intramolecular pathways. Thermal degradation of piperazine is thought to be initiated by a nucleophilic attack of a piperazine molecule at the α-carbon to a protonated amino group on another protonated piperazine molecule, leading to a ring-opened structure. researchgate.net This suggests that under certain conditions, the aminoethyl side chain of this compound could potentially undergo intramolecular cyclization or rearrangement reactions, although specific mechanisms and products are not elucidated. The synthesis of chiral piperazin-2-ones has been described, where the chirality at the C-6 position is established through a regiospecific protonation of an enamide precursor, highlighting a type of intramolecular process. rsc.org
Intermolecular Reactivity with Diverse Substrates
The intermolecular reactivity of this compound and its parent compound, piperazine, has been investigated with various substrates, most notably carbon dioxide. The kinetics of CO2 absorption in aqueous solutions of 1-(2-aminoethyl)piperazine (B7761512) (AEPZ) have been studied, identifying it as a potential solvent for carbon capture. nih.gov The reaction is influenced by temperature and the weight fraction of AEPZ in the solution. nih.gov
In reactions with triethyl phosphite (B83602) prompted by phosphoryl chloride, piperazin-2-one (B30754), a related lactam, yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This demonstrates the reactivity of the piperazine ring system towards phosphorylation agents.
The blending of piperazine derivatives with other amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), has been shown to enhance CO2 solubility. epa.gov This suggests a synergistic interaction where 1-(2-aminoethyl)piperazine acts as a promoter. epa.gov Furthermore, the reaction kinetics of CO2 with blends of piperazine (PZ) and N-(2-aminoethyl) ethanolamine (B43304) (AEEA) indicate a strong interaction between the two amines, with a proposed "zwitterion bridge" reaction pathway. researchgate.net
Role as a Nucleophile, Electrophile, or Ligand in Coordination Chemistry
Nucleophilic Character: The primary and secondary amine groups of this compound confer significant nucleophilic character to the molecule. Amines are known to act as nucleophiles when they form a bond with an atom other than hydrogen. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, though it is also sensitive to steric hindrance. masterorganicchemistry.com In the context of CO2 capture, the amine groups of AEPZ act as nucleophiles, attacking the electrophilic carbon atom of CO2. nih.govresearchgate.net The degradation of piperazine is also initiated by a nucleophilic attack. researchgate.net
Ligand in Coordination Chemistry: The nitrogen atoms in the piperazine ring and the aminoethyl side chain make this compound and related piperazine derivatives effective ligands in coordination chemistry. biointerfaceresearch.com Piperazine-based ligands can form stable complexes with various metal ions, and the resulting complexes can exhibit diverse structural and biological properties. biointerfaceresearch.comrsc.org The piperazine ring can adopt chair and boat conformations to accommodate metal ions, leading to both monometallic and bimetallic complexes. biointerfaceresearch.com For instance, a tridentate ligand derived from a piperazine derivative has been used to synthesize zinc, cadmium, and mercury complexes with varying coordination geometries. rsc.org The incorporation of a piperazine moiety into macrocyclic ligands has been explored to enhance the stability of the corresponding metal complexes. nih.gov
Reaction Kinetics and Thermodynamics
For the related compound piperazine, the absorption of CO2 was found to be first order in both CO2 and piperazine. core.ac.ukrug.nl The second-order kinetic rate constant for this reaction was 70 m³ mol⁻¹ s⁻¹ at 298.15 K, with an activation temperature of 4.1 × 10³ K. core.ac.ukrug.nl
| Reaction System | Temperature (K) | Concentration | Rate Constant | Activation Energy (kJ/mol) |
| CO2 in aqueous AEPZ | 313 | 0.1 wt fr. | Kov = 2.52987 × 10⁻⁴ mol/m²s-kPa | 42.42 (for 0.3 wt fr.) |
| CO2 in aqueous Piperazine | 298.15 | 0.6-1.5 kmol m⁻³ | k₂ = 70 m³ mol⁻¹ s⁻¹ | - |
Table 1: Kinetic Data for CO2 Absorption
Thermodynamic models, such as the modified Kent-Eisenberg model, have been used to predict the equilibrium CO2 solubility in aqueous solutions of AEP and its blends. epa.gov These models help in determining thermodynamic parameters like carbamate (B1207046) hydrolysis and AEP deprotonation constants as a function of pressure, temperature, and amine concentration. epa.gov
Computational Studies of Reaction Pathways
Computational methods, particularly density functional theory (DFT), have been employed to investigate the reaction pathways of piperazine and its derivatives. DFT calculations have been used to rationalize the formation of degradation products from piperazine, providing insights into experimentally viable routes. acs.orgacs.org These modeling studies are crucial for constructing chemical kinetic mechanisms that can predict byproduct formation during thermal and oxidative degradation. acs.org
Computational studies have also been used to explore the mechanisms of interaction in amine blends for CO2 capture. researchgate.net For instance, DFT calculations have supported the "zwitterion bridge" reaction pathway in blends of piperazine and N-(2-aminoethyl) ethanolamine. researchgate.net Furthermore, computational investigations have been instrumental in understanding the mechanism of reactions between azines and amidines, showing that the reaction proceeds through an addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.govresearchgate.net The rate-limiting step was identified as the initial nucleophilic attack of the amidine. nih.govresearchgate.net
Derivatization, Analogues, and Structural Modifications
Functional Group Interconversions on the Piperazin-2-one (B30754) Core
Functional group interconversion (FGI) is a key strategy for modifying the piperazin-2-one scaffold after its initial synthesis. These transformations allow for the conversion of one functional group into another, enabling the fine-tuning of the molecule's chemical properties. While the core lactam functionality is relatively stable, the exocyclic groups and other positions on the ring can be manipulated.
Key interconversions applicable to derivatives of the 1-(2-Aminoethyl)piperazin-2-one scaffold include:
Amine Derivatization: The primary amine of the 2-aminoethyl substituent at the N-1 position is a prime site for FGI. It can be readily converted into a wide array of other functional groups, such as amides, sulfonamides, carbamates, or ureas, through reactions with corresponding acylating or sulfonylating agents. It can also undergo reductive amination to form secondary or tertiary amines, further diversifying the molecular structure.
Lactam Reduction: The amide bond within the piperazin-2-one ring can be reduced to the corresponding amine, yielding a piperazine (B1678402) derivative. This complete reduction fundamentally alters the scaffold from a lactam to a saturated diamine, significantly changing its conformational and electronic properties.
Carbonyl Group Chemistry: Although less common, the lactam carbonyl can potentially undergo reactions such as thionation to form a thiolactam.
N-H Functionalization: In cases where the N-4 position is unsubstituted (an NH-free piperazinone), it can be subjected to various N-functionalization reactions, including alkylation, acylation, and arylation, to introduce further diversity. rsc.org
These transformations are fundamental for creating libraries of compounds based on the piperazin-2-one core, allowing for systematic exploration of structure-property relationships.
Introduction of Diverse Substituents
The synthesis of piperazin-2-one derivatives with varied substitution patterns is a primary focus of synthetic chemistry. Methodologies have been developed to introduce substituents at both the nitrogen and carbon atoms of the ring, providing access to a wide range of analogues. The scarcity of readily available synthetic methods for carbon-substituted piperazinones has historically limited their exploration, making the development of new catalytic methods highly desirable. rsc.org
Methods for N-Substitution: The nitrogen atoms at the N-1 and N-4 positions are the most common sites for introducing substituents. The 1-(2-Aminoethyl) group of the title compound is one such N-1 substituent.
Jocic-Type Reactions: Enantiomerically-enriched trichloromethyl-containing alcohols can be reacted with N-substituted diamines in a modified Jocic reaction to regioselectively form 1-substituted piperazinones with little to no loss of stereochemical integrity. rsc.orgrsc.org The regioselectivity of this reaction is often controlled by the steric bulk of the amine substituent. rsc.org
Cascade Reactions: Metal-promoted cascade transformations using a chloro allenylamide, a primary amine, and an aryl iodide can produce piperazin-2-ones in good yields. thieme-connect.combohrium.com This one-pot process forms three new bonds and allows for the introduction of two points of diversity, making it well-suited for combinatorial synthesis. thieme-connect.comthieme.de
Reductive Amination: A tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine can be used to produce a variety of N-substituted piperazinones. researchgate.net
Methods for C-Substitution: Direct functionalization of the carbon atoms of the piperazin-2-one ring is more challenging but essential for creating comprehensive structural diversity. mdpi.com
Carbene Insertion: A copper-catalyzed reaction between easily accessible diazo compounds and 1,2-diamines allows for the synthesis of C-substituted piperazinones. This process proceeds through a chemoselective carbene insertion followed by an instantaneous cyclization. rsc.orgrsc.org
Asymmetric Catalytic Approaches: A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been developed to provide C3-aryl/alkyl substituted piperazin-2-ones in high yields and enantioselectivity. acs.org This method uses commercial aldehydes and 1,2-ethylenediamines as starting materials. acs.org
Asymmetric Hydrogenation: Chiral multisubstituted piperazin-2-ones can be accessed with excellent diastereoselectivities and enantioselectivities through the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group. researchgate.net
| Position | Methodology | Key Reactants | Key Features | Reference |
|---|---|---|---|---|
| N-1 | Jocic-Type Reaction | Trichloromethyl-alcohols, N-substituted diamines | Regioselective, stereospecific | rsc.orgrsc.org |
| N-1 / N-4 | Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, 3-bond formation, high diversity | thieme-connect.combohrium.com |
| C-3 | Chemoselective Carbene Insertion | Diazo compounds, 1,2-diamines | Copper-catalyzed, rapid access to C-substituted cores | rsc.orgrsc.org |
| C-3 | Asymmetric Domino Reaction (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines | One-pot, high enantioselectivity | acs.org |
| Multiple (C-Substituted) | Asymmetric Hydrogenation | 2-Aryl-5,6-dihydropyrazine derivatives | High diastereo- and enantioselectivity | researchgate.net |
Design and Synthesis of Conformationally Restricted Analogues
Restricting the conformational flexibility of the piperazin-2-one ring is a powerful strategy for creating structurally defined molecules. This is particularly relevant in the design of peptidomimetics, where fixing the molecule into a specific bioactive conformation can enhance its properties. The piperazine ring itself thermodynamically favors a chair conformation. nih.gov
A key approach to achieving conformational restriction is the synthesis of bicyclic systems. A facile route has been developed for creating peptide building blocks that constrain the peptide backbone within a 1,4-diazabicyclo[4.3.0]nonane ring skeleton. doi.org This synthesis involves an anodic amide oxidation to generate a functionalized proline derivative, which then serves as a general substrate for rapidly assembling the bicyclic piperazinone system. doi.org These bicyclic piperazinone derivatives serve as constrained peptide mimetics. doi.org Such rigid structures are valuable tools for probing molecular interactions where specific spatial arrangements are required.
Structure-Reactivity Relationship Studies (in non-biological contexts)
The relationship between the structure of piperazin-2-one derivatives and their chemical reactivity is a crucial aspect of their synthetic utility. These relationships dictate the outcomes of reactions, such as regioselectivity and reaction efficiency, in non-biological settings.
Steric Control of Regioselectivity: In the synthesis of 1-substituted piperazin-2-ones via modified Jocic reactions, the regioselectivity of the cyclization is controlled by the steric size of the amine substituent on the diamine precursor. rsc.org This steric hindrance directs the reaction pathway, determining which nitrogen atom participates in the ring-forming step, thereby providing a predictable method for synthesizing specific isomers.
Electronic Effects on Reaction Yield: During the cascade synthesis of piperazinones, the electronic nature of the substituents on the aryl iodide reactant influences the reaction's efficiency. thieme-connect.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl iodide, leading to good yields of the corresponding products. However, the presence of a sterically demanding ortho-substituent can result in a moderate decrease in yield, demonstrating a combination of electronic and steric effects on reactivity. thieme-connect.com
| Structural Feature | Reaction | Observed Effect | Reference |
|---|---|---|---|
| Steric bulk of N-substituent on diamine precursor | Jocic-Type Reaction | Controls regioselectivity of cyclization (N-1 vs. N-4 substitution) | rsc.org |
| Electronic nature of aryl iodide substituent | Cascade Double Nucleophilic Substitution | Influences overall reaction yield; tolerates both electron-donating and withdrawing groups | thieme-connect.com |
| Steric hindrance from ortho-substituent on aryl iodide | Cascade Double Nucleophilic Substitution | Leads to a moderate reduction in product yield | thieme-connect.com |
Bioisosteric Replacements (when applied to the scaffold for synthetic utility)
Bioisosterism involves the substitution of one chemical group or scaffold with another that possesses similar physical or chemical properties. The piperazin-2-one scaffold is frequently used as a bioisosteric replacement for other heterocyclic or acyclic structures, offering synthetic advantages and unique structural properties. thieme.de
In one study, a series of piperazin-2-one derivatives were prepared through the deliberate bioisosteric substitution of an imidazole ring from a known Farnesyltransferase (FTase) inhibitor. sid.ir This synthetic strategy leverages the piperazin-2-one core as a stable, synthetically accessible scaffold to mimic the spatial and electronic features of the original imidazole moiety while introducing novel structural characteristics.
The use of the piperazin-2-one motif as a bioisostere is driven by its utility as a versatile building block. Its preparation via cascade reactions that introduce multiple points of diversity makes it a valuable tool for combinatorial synthesis. thieme-connect.comthieme.de This allows chemists to efficiently generate libraries of compounds where the piperazin-2-one core replaces another substructure, facilitating the rapid exploration of chemical space for various applications.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
While methods exist for the synthesis of chiral piperazin-2-ones from amino acids or through chiral auxiliary-mediated alkylations, the generation of chiral α-tertiary piperazin-2-ones has been a significant challenge. nih.gov A breakthrough in this area has been the development of a catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. nih.govcaltech.edu This method utilizes palladium catalysts to achieve good to excellent yields and enantioselectivities. nih.govcaltech.edu The resulting chiral piperazin-2-ones can be further reduced to their corresponding chiral piperazines, which are valuable scaffolds in medicinal chemistry. nih.govcaltech.edu
The development of synthetic routes to chiral disubstituted piperazin-2-ones has also been a focus of research. rsc.org One such method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These products can be conveniently converted into chiral piperazines without loss of optical purity. rsc.org Furthermore, a concise five-step synthetic route starting from optically pure amino acids allows for the production of 2,3-substituted piperazine (B1678402) acetic acid esters with high enantiomeric purity. nih.govtmc.edu
The synthesis of chiral 1,2-amino alcohol-containing compounds has been achieved through the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org This method has been applied to the synthesis of various chiral 1,2-amino alcohol-containing pharmaceutical drugs. acs.org
Role as an Intermediate in Complex Molecule Synthesis
1-(2-Aminoethyl)piperazin-2-one and its derivatives serve as crucial intermediates in the synthesis of a wide array of complex molecules. The piperazine ring is a common motif in FDA-approved drugs, although a majority of these lack substitution on the methylene (B1212753) carbons of the ring. nih.govtmc.edu This highlights the untapped potential for creating more structurally diverse and three-dimensionally complex molecules. nih.govtmc.edu
The development of methods to access carbon-functionalized piperazine rings is therefore of significant interest. nih.govtmc.edu Researchers have reported the synthesis of families of chiral disubstituted piperazine-2-acetic acid esters, starting from both natural and unnatural amino acids. nih.govtmc.edu These methods allow for the construction of 3-, 5-, and 6-substituted piperazine-2-acetic acid esters as single stereoisomers. nih.govtmc.edu
In the total synthesis of bioactive natural peptides containing the nonproteinogenic amino acid piperazic acid, the piperazic acid monomer is often prepared first with appropriate protecting groups and then coupled to other amino acids to build the peptide chain. mdpi.com An efficient, multi-step synthesis of a mono-protected N1-Cbz piperazic acid building block has been developed, showcasing the role of piperazine derivatives as key intermediates. mdpi.com
Furthermore, 1-(2-Aminoethyl)piperazine (B7761512) itself is a valuable intermediate in the production of various fine chemicals, including anthelmintics and insecticides. wikipedia.org The reactivity of its primary and secondary amine groups allows for a range of chemical transformations. wikipedia.org
A one-pot approach for the asymmetric catalytic access to piperazin-2-ones has been developed, providing a rapid synthesis of these important intermediates. doi.org The reaction of piperazin-2-one (B30754) with triethyl phosphite (B83602) prompted by phosphoryl chloride yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, which can be further transformed. nih.govacs.org The reaction of piperazine with chloroacetyl chloride produces 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), a versatile precursor for novel bis(thieno[2,3-b]pyridines). nih.gov
The reaction of heterocyclic building blocks like 1-(2-aminoethyl)piperidine with tetracyanoquinodimethane (TCNQ) leads to disubstituted dicyanoquinodimethane derivatives with interesting crystal structures and properties. nih.gov Additionally, α-keto amides derived from pyruvic or benzoylformic acid can be cyclized to form piperazin-5-one nitrones, which are reactive intermediates in cycloaddition reactions. rsc.org
Application in Heterocyclic Chemistry
The piperazine-2-one scaffold is a cornerstone in heterocyclic chemistry, providing a template for the synthesis of a diverse range of nitrogen-containing heterocycles. nih.govtmc.edu The development of new and efficient methods for the functionalization of the piperazine ring is crucial for expanding the chemical space of these valuable compounds. nih.govtmc.edu
A concise synthetic method has been developed to construct 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.govtmc.edu This route allows for the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, a class of compounds that were previously difficult to access. nih.govtmc.edu
The reaction of piperazin-2-one with triethyl phosphite, prompted by phosphoryl chloride, leads to the formation of six-membered ring heterocyclic phosphonates or bisphosphonates. nih.govacs.org Specifically, this reaction yields a mixture of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org These novel scaffolds are of interest as building blocks in medicinal chemistry. nih.govacs.org
Furthermore, α-keto amides can serve as precursors to generate piperazin-5-one nitrones. rsc.org These nitrones can be trapped with various dipolarophiles, such as phenyl vinyl sulfone, dimethyl acetylenedicarboxylate (B1228247), and methyl propiolate, to yield isoxazolidine (B1194047) and isoxazoline (B3343090) fused piperazinones. rsc.org The thermal rearrangement of the cycloadducts from dimethyl acetylenedicarboxylate provides a novel route to pyrrolopiperazinones. rsc.org
The piperazine ring is also a key component in the synthesis of various pharmacologically active agents. For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides have been synthesized as potential atypical antipsychotic agents. nih.gov The synthesis of these compounds can be achieved through both conventional and microwave-assisted methods. nih.gov
The versatility of the piperazine scaffold is further demonstrated by its use in constructing aggregation-induced emission (AIE) materials. bohrium.com The electron-donating ability and chair conformation of the piperazine ring contribute to the AIE properties of its derivatives. bohrium.com
Contribution to Novel Synthetic Methodologies
The unique reactivity of this compound and its derivatives has led to the development of novel synthetic methodologies. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which provides a facile route to chiral disubstituted piperazin-2-ones. rsc.org This method offers excellent diastereoselectivities and enantioselectivities. rsc.org
Another significant advancement is the development of a concise five-step synthetic route for the generation of 3-substituted piperazine-2-acetic acid esters starting from amino acids. nih.govtmc.edu This methodology features the synthesis of a key chiral 1,2-diamine intermediate that undergoes annulation to produce the desired enantiopure products. nih.govtmc.edu
The use of L-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines represents a novel application of piperazine-based compounds in catalysis. organic-chemistry.org These catalysts have demonstrated high isolated yields and enantioselectivities for a broad range of substrates. organic-chemistry.org
Furthermore, the reaction of piperazin-2-one with triethyl phosphite prompted by phosphoryl chloride has been explored, leading to the synthesis of novel heterocyclic phosphonates. nih.govacs.org The course of this reaction is dependent on the structure of the substrate, with piperazin-2-one yielding a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org
The development of synthetic routes to various heterocyclic systems often involves the use of piperazine-containing building blocks. The synthesis of novel thieno[2,3-b]pyridines, for example, utilizes 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as a key precursor. nih.gov
Applications in Polymer Science and Materials
1-(2-Aminoethyl)piperazine is a valuable building block in polymer science and materials due to its ability to react at both its primary and secondary amine groups. wikipedia.org This dual reactivity allows it to function as a cross-linking agent for epoxy resins. wikipedia.org
The structure of 1-(2-Aminoethyl)piperazine also lends itself to the synthesis of dendrimers, which are highly branched, well-defined polymers. wikipedia.org Furthermore, it serves as an important intermediate in the production of hot-melt adhesive polymers. wikipedia.org
The piperazine moiety is also being explored for the construction of advanced materials with specific properties. For instance, piperazine has been identified as a promising building block for the development of aggregation-induced emission (AIE) materials. bohrium.com The electron-donating nature and the chair conformation of the piperazine ring contribute to the suppression of non-radiative decay pathways in the aggregated state, leading to enhanced fluorescence. bohrium.com
In the context of drug delivery, derivatives of 1-(2-Aminoethyl)piperazine have been investigated. For example, a non-lipid nucleic acid delivery vector has been developed that shows tropism for dendritic cells. ambeed.com
The versatility of piperazine derivatives as building blocks is further highlighted by their incorporation into various polymeric structures and materials, demonstrating their importance beyond traditional chemical synthesis. mdpi.comambeed.com
Interactive Data Tables
Advanced Spectroscopic and Spectrometric Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of 1-(2-Aminoethyl)piperazin-2-one in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial arrangement. For piperazine (B1678402) and its derivatives, the protons on the ring and the aminoethyl side chain exhibit characteristic signals. The piperazine ring can exist in different chair conformations, and the rate of interconversion between these conformations can be studied using temperature-dependent NMR experiments. nih.govrsc.org The presence of the aminoethyl group and the lactam functionality within the piperazine ring introduces further complexity to the spectra, allowing for detailed conformational analysis. nih.govrsc.org The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the carbonyl group.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is sensitive to its hybridization and the nature of its substituents. For instance, the carbonyl carbon of the lactam ring is expected to resonate at a significantly downfield chemical shift compared to the other aliphatic carbons in the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Piperazine Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity |
| 1-(2-Aminoethyl)piperazine (B7761512) | CDCl₃ | ¹H | 2.88, 2.78, 2.40 | m |
| 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine | - | ¹H | 2.76, 2.31 | s |
| 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine | - | ¹³C | 177.71 (imino C), 145.99-123.22 (aromatic C), 58.36, 52.50, 41.90 (methylene C) | - |
Note: 'm' denotes a multiplet and 's' denotes a singlet. The data for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is from a derivative and serves as an illustrative example.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed.
In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. Subsequent fragmentation in the mass spectrometer, often induced by collision-induced dissociation (CID), provides structural information. For piperazine analogues, the C-N bonds within the piperazine ring and the bond connecting the side chain to the ring are common cleavage points. xml-journal.net The fragmentation of the aminoethyl side chain and the opening of the piperazin-2-one (B30754) ring would produce characteristic fragment ions.
EI-MS involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The fragmentation patterns are often governed by the stability of the resulting radical cations and neutral fragments. For amines, alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.org In the case of this compound, this could involve cleavage of the bond between the two carbons of the ethyl group or cleavage of the bonds within the piperazine ring.
While specific mass spectral data for this compound is not available in the search results, the general fragmentation patterns of piperazine derivatives and amines can be used to predict its behavior. xml-journal.netlibretexts.org
Interactive Data Table: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion | Fragmentation Type | Key Fragment Ions |
| [M+H]⁺ (ESI) | Cleavage of aminoethyl side chain | [M+H - CH₂NH₂]⁺ |
| [M+H]⁺ (ESI) | Ring opening of piperazin-2-one | Fragments corresponding to the opened ring structure |
| M⁺˙ (EI) | Alpha-cleavage at the aminoethyl group | [M - CH₂NH₂]⁺˙ or [CH₂NH₂]⁺ |
| M⁺˙ (EI) | Cleavage within the piperazine ring | Various fragments resulting from ring scission |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and providing insights into molecular structure.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key vibrational modes include:
N-H stretching: The primary amine (-NH₂) and the secondary amine within the piperazine ring will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C=O stretching: The lactam carbonyl group will have a strong and characteristic C=O stretching absorption, usually found between 1650 and 1690 cm⁻¹.
C-N stretching: The C-N bonds of the amines and the amide will show stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
CH₂ bending and rocking: The methylene (B1212753) groups in the piperazine ring and the ethyl side chain will have various bending and rocking vibrations in the 1400-1500 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Raman spectroscopy provides information on similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone vibrations and symmetric CH₂ stretching modes may be more prominent in the Raman spectrum.
While a specific spectrum for this compound is not provided, studies on the related compound 1-(2-aminoethyl)piperazine show the utility of these techniques in analyzing vibrational wavenumbers. ultraphysicalsciences.org
Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Secondary Amine (-NH-) | N-H Stretch | 3300-3500 |
| Lactam | C=O Stretch | 1650-1690 |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |
| Methylene (-CH₂-) | C-H Bend | 1400-1500 |
| Amine/Amide | C-N Stretch | 1000-1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, revealing the preferred conformation of the piperazine ring and the orientation of the aminoethyl side chain.
For piperazine derivatives, the ring typically adopts a chair conformation. The substituents can occupy either axial or equatorial positions. X-ray crystallography would unambiguously determine these positions for the aminoethyl group and the carbonyl oxygen in the solid state. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding involving the amine and lactam groups, which dictate the crystal packing.
Although a crystal structure for this compound itself is not available in the search results, a study on a copper(II) complex of 1-(2-aminoethyl)piperazine demonstrates the power of this technique. nih.govresearchgate.net In that structure, the 1-(2-aminoethyl)piperazine ligand coordinates to the copper ion through its nitrogen atoms, and the piperazine ring conformation is clearly defined. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the primary chromophore is the lactam group. It is expected to exhibit an n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and occur at longer wavelengths. libretexts.org A more intense π → π* transition, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group, would be expected at shorter wavelengths. libretexts.org
Studies on charge-transfer complexes of 1-(2-aminoethyl)piperazine with various acceptors have utilized UV-Vis spectroscopy to characterize the electronic interactions. researchgate.net
Interactive Data Table: Expected Electronic Transitions for this compound
| Chromophore | Transition | Expected Wavelength Region |
| Lactam (C=O) | n → π | Longer UV (around 210-230 nm) |
| Lactam (C=O) | π → π | Shorter UV (below 200 nm) |
| Amine (-NH₂/-NH-) | n → σ* | Far UV (below 200 nm) |
Computational and Theoretical Chemistry
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For 1-(2-Aminoethyl)piperazin-2-one, DFT calculations could provide insights into its geometry, bond lengths, bond angles, and electronic properties such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the molecule's reactivity and stability.
Although no specific DFT studies for this compound were found, research on similar piperazine (B1678402) derivatives often employs DFT to elucidate structure-activity relationships and reaction mechanisms. For instance, DFT has been used to study the geometric properties and electronic parameters of various biologically active piperazine-containing compounds. nih.govscielo.brscielo.brnih.gov
Table 1: Hypothetical Data Table for DFT Calculations on this compound
| Parameter | Hypothetical Value |
| Optimized Ground State Energy | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: This table is for illustrative purposes only, as no experimental or theoretical data for this compound could be located.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethylamino side chain and a piperazinone ring that can adopt different conformations (e.g., chair, boat, twist-boat), MD simulations would be invaluable for exploring its conformational space. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and understand the dynamics of conformational changes.
While no MD simulation studies have been published specifically for this compound, MD simulations are frequently used to study the behavior of similar molecules, such as piperazine-based ligands interacting with biological targets. nih.govresearchgate.net These studies often reveal key information about binding modes and the stability of ligand-receptor complexes. nih.gov
Prediction of Spectroscopic Properties
Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly useful for complementing experimental data and aiding in the structural elucidation of new compounds. For this compound, theoretical calculations could predict the chemical shifts of the hydrogen and carbon atoms in its NMR spectra and the vibrational frequencies of its functional groups in the IR spectrum.
No predicted spectroscopic data for this compound is currently available in the literature. However, for other novel compounds, including piperine (B192125) derivatives, DFT calculations have been successfully used to predict and correlate ¹H and ¹³C NMR chemical shifts with experimental values. scielo.br
Table 2: Hypothetical Data Table for Predicted Spectroscopic Properties of this compound
| Spectroscopy Type | Predicted Peaks/Shifts |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR Spectroscopy | Data not available |
Note: This table is for illustrative purposes only, as no data for this compound could be located.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the reaction pathways for the synthesis of this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction mechanism, including the structures of transition states and intermediates. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome.
Specific reaction pathway modeling and transition state analysis for the synthesis of this compound have not been reported. However, general synthetic pathways for lactams and piperazinones have been described, and computational studies have been conducted on the mechanisms of similar cyclization reactions. researchgate.netacs.orgorganic-chemistry.org For instance, the synthesis of piperazin-2-ones can be achieved through various catalytic processes, and understanding the transition states in these reactions is key to controlling stereoselectivity.
Biochemical Interactions: Mechanistic Insights Strictly Non Clinical
Receptor Binding Studies (purely biochemical, in vitro, focus on molecular interaction)
There is a lack of published in vitro receptor binding assays for 1-(2-Aminoethyl)piperazin-2-one. While studies on other piperidine (B6355638) and piperazine (B1678402) derivatives have explored their affinity for various receptors, including sigma receptors and adrenergic receptors, this specific compound has not been the subject of such investigations. nih.govbroadpharm.com Consequently, its receptor binding profile, including affinities (Ki, Kd) and functional activity (agonist, antagonist), remains uncharacterized.
Protein-Ligand Interaction Dynamics (computational or biophysical, in vitro)
No computational or biophysical studies, such as molecular docking or molecular dynamics simulations, have been published that specifically model the interaction of this compound with proteins. These types of studies are crucial for understanding the binding modes and energetic favorability of a ligand within a protein's binding site. Without such research, the specific amino acid residues that might interact with this compound and the nature of the forces governing these interactions are unknown.
Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, UPLC)
Chromatographic methods are fundamental to the analysis of 1-(2-Aminoethyl)piperazin-2-one, providing the means to separate it from impurities and quantify its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques utilized for these purposes.
For many piperazine (B1678402) derivatives, HPLC analysis is a preferred method. However, due to the lack of a strong chromophore in many piperazine compounds, derivatization is often necessary to achieve sufficient sensitivity with UV detectors. A common approach involves pre-column derivatization to introduce a UV-active moiety to the molecule. For instance, piperazine has been successfully derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product, allowing for its detection at low levels using HPLC-UV instrumentation . While a specific HPLC method for this compound is not extensively detailed in publicly available literature, methods developed for other piperazine derivatives can be adapted. A general approach might involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution researchgate.net. The synthesis of various substituted piperazin-2-ones has been reported, with HPLC being used to determine the enantiomeric excess of chiral products, indicating its utility in purity assessment. For example, the separation of enantiomers of a phenethylpiperazin-2-one derivative was achieved using a Chiralcel OD-H column with a mobile phase of 2-propanol and hexane rsc.org.
Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another powerful tool for the analysis of volatile piperazine derivatives. For related compounds like substituted piperazines, GC-MS methods have been developed for their identification and quantification in various samples researchgate.net. The synthesis of substituted 2-piperazinones has been confirmed using GC analysis, highlighting its role in reaction monitoring and product characterization google.com.
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, offers advantages in terms of speed and efficiency for the analysis of complex mixtures. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the detection of piperazine impurities in pharmaceutical ingredients, demonstrating high sensitivity and selectivity akjournals.comresearchgate.net. This technique would be highly suitable for the trace analysis of this compound in research samples.
| Technique | Typical Column | Common Detector | Application Notes for Piperazine Derivatives |
|---|---|---|---|
| HPLC | Reversed-phase C18, Chiral stationary phases (e.g., Chiralcel OD-H) | UV-Vis (often requires derivatization), Diode Array Detector (DAD) | Purity assessment, enantiomeric excess determination, and quantification. Derivatization with agents like NBD-Cl can enhance UV detection rsc.org. |
| GC | Capillary columns (e.g., DB-5ms) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile derivatives, impurity profiling, and structural confirmation researchgate.netgoogle.com. |
| UPLC | Sub-2 µm particle columns (e.g., Acquity BEH C18) | Photodiode Array (PDA), Mass Spectrometer (MS/MS) | High-resolution separation for impurity analysis and trace quantification in complex matrices akjournals.comresearchgate.net. |
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, can be employed for the quantification of this compound, although this often requires chemical modification. The inherent UV absorbance of the piperazin-2-one (B30754) core, which contains an α,β-unsaturated lactam system, may allow for direct spectrophotometric analysis, though the sensitivity might be limited youtube.comlibretexts.org.
To enhance the sensitivity and selectivity of spectrophotometric assays, derivatization reactions are commonly used. These reactions introduce a chromophore into the molecule, shifting the maximum absorbance to a longer wavelength and increasing the molar absorptivity. For other beta-lactam antibiotics, spectrophotometric methods have been developed to determine their dissociation constants nih.gov. The interaction of beta-lactamases with beta-lactam antibiotics has also been studied using UV-Vis absorption spectroscopy, indicating the utility of this technique in biochemical assays nih.gov. For this compound, a similar strategy involving a suitable derivatizing agent that reacts with the primary or secondary amine could be developed for quantitative analysis.
| Method | Principle | Typical Wavelength Range | Considerations for this compound |
|---|---|---|---|
| Direct UV-Vis Spectroscopy | Measurement of absorbance of the α,β-unsaturated lactam chromophore. | ~200-250 nm | May have lower sensitivity and be prone to interference from other UV-absorbing compounds youtube.comlibretexts.org. |
| Colorimetric Derivatization | Reaction with a chromogenic reagent to form a colored product. | Visible range (400-700 nm) | Requires a specific and reproducible reaction with the aminoethyl or piperazinone moiety. |
| UV-Vis after Derivatization | Reaction with a UV-active reagent to increase molar absorptivity. | UV range (typically >250 nm) | Improves sensitivity and selectivity of the assay . |
Development of Novel Detection and Extraction Strategies for Research Samples
The analysis of this compound in complex research samples, such as biological fluids or reaction mixtures, often requires sophisticated extraction and detection techniques to isolate the compound of interest and enhance analytical sensitivity.
Novel Detection Strategies:
A promising area of development is the use of advanced detectors coupled with chromatographic systems. An innovative approach for the detection of piperazine antihistamine drugs involves an HPLC system with an electrochemical detector based on a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode acs.org. This method offers high sensitivity and could potentially be adapted for the detection of this compound.
Extraction Strategies:
Effective sample preparation is crucial for reliable analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed techniques for the isolation and pre-concentration of piperazine derivatives from various matrices wikipedia.orgphenomenex.com.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase wikipedia.orginstructables.comlibretexts.org. For a polar compound like this compound, LLE could be used to remove non-polar impurities by partitioning them into an organic solvent while the target compound remains in the aqueous phase.
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to retain the analyte of interest or interfering components of the sample matrix sigmaaldrich.comnih.govscioninstruments.com. For polar amino compounds, various SPE sorbents can be utilized. Normal-phase SPE can be used to extract polar analytes from non-aqueous matrices nih.gov. Ion-exchange SPE is particularly effective for charged compounds; a cation-exchange sorbent could be used to retain the protonated amine group of this compound sigmaaldrich.comchromatographyonline.com. Reversed-phase SPE with a C18 sorbent has been used to clean up wine samples for the analysis of underivatized amino acids by retaining hydrophobic interfering compounds thermofisher.cn.
| Extraction Technique | Principle | Typical Application for this compound | Key Parameters |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility wikipedia.orginstructables.comlibretexts.org. | Removal of non-polar impurities from aqueous solutions of the compound. | Choice of organic solvent, pH of the aqueous phase. |
| Solid-Phase Extraction (SPE) - Normal Phase | Adsorption of polar analytes from non-polar matrices onto a polar stationary phase nih.govchromatographyonline.com. | Isolation from non-polar reaction solvents or sample matrices. | Sorbent material (e.g., silica, diol), elution solvent. |
| Solid-Phase Extraction (SPE) - Ion Exchange | Retention of charged analytes on a sorbent with oppositely charged functional groups sigmaaldrich.comchromatographyonline.com. | Selective isolation from complex aqueous samples by retaining the protonated amine. | Sorbent type (cation or anion exchange), sample pH, elution buffer. |
| Solid-Phase Extraction (SPE) - Reversed Phase | Retention of non-polar compounds on a non-polar stationary phase scioninstruments.comthermofisher.cn. | Sample clean-up by retaining hydrophobic interferences while the polar compound passes through. | Sorbent material (e.g., C18), conditioning and elution solvents. |
Future Directions and Research Opportunities
Unexplored Synthetic Avenues
The synthesis of 1-(2-Aminoethyl)piperazin-2-one and its derivatives presents a fertile ground for the application of modern synthetic methodologies. While classical approaches to piperazine (B1678402) synthesis exist, contemporary techniques offer opportunities for more efficient, selective, and diverse production of these scaffolds.
Future synthetic research could explore:
Asymmetric Hydrogenation: The development of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a pathway to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Adapting this methodology to a suitably substituted pyrazin-2-ol precursor could provide enantiomerically pure forms of this compound, which would be invaluable for stereoselective applications.
C-H Functionalization: Recent breakthroughs in the C-H functionalization of piperazines open up new avenues for creating derivatives with substituents on the carbon backbone. mdpi.comdoaj.orgnih.gov These methods, which often employ photoredox or transition-metal catalysis, could be investigated for the direct introduction of functional groups onto the piperazinone ring of this compound. mdpi.comnsf.gov
Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly desirable for their efficiency. A recently developed cascade, metal-promoted transformation for the synthesis of piperizinones from chloro allenylamide, a primary amine, and an aryl iodide could be adapted for the synthesis of derivatives of this compound. thieme-connect.com
Flow Chemistry: The use of flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. nih.gov A simplified procedure for the general synthesis of monosubstituted piperazines has been successfully translated from a batch reactor to a flow microwave reactor, suggesting that similar approaches could be developed for the continuous production of this compound. nih.gov
Novel Reactivity Pathways
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the primary amine, the secondary amine within the piperazinone ring, and the amide moiety. A systematic investigation into the reactivity of these sites could unveil novel chemical transformations and synthetic intermediates.
Potential areas for reactivity studies include:
Selective N-Functionalization: The differential reactivity of the primary and secondary amines allows for selective functionalization. The primary amine is expected to be more nucleophilic and less sterically hindered, enabling selective alkylation, acylation, or arylation under controlled conditions. The secondary amine could then be functionalized in a subsequent step.
Reactions at the Amide Carbonyl: The carbonyl group of the piperazin-2-one (B30754) ring can undergo a variety of reactions. For instance, its reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride has been shown to yield piperazine-2,3-diyl-bisphosphonates in the case of piperazin-2-one. nih.govacs.org Exploring similar reactions with this compound could lead to novel phosphonate (B1237965) derivatives with potential applications in medicinal chemistry or materials science.
Ring-Opening and Ring-Transformation Reactions: The piperazinone ring, under certain conditions, could be susceptible to ring-opening reactions, providing access to linear diamine derivatives. Conversely, intramolecular reactions involving the aminoethyl side chain could lead to the formation of bicyclic or more complex heterocyclic systems.
Computational Reactivity Studies: Quantum chemical calculations can provide valuable insights into the molecule's reactivity. researchgate.netacs.org Theoretical studies could be employed to predict the most likely sites for electrophilic and nucleophilic attack, to elucidate reaction mechanisms, and to guide the design of new reactions. nih.gov
Potential for New Material Science Applications (e.g., CO2 capture research)
The structural similarity of this compound to 1-(2-Aminoethyl)piperazine (B7761512) (AEP), a well-studied compound for carbon dioxide capture, suggests that it could also be a promising candidate for this application. researchgate.netnationalcarboncapturecenter.com The presence of multiple nitrogen atoms makes it a potential sorbent for acidic gases like CO2.
Future research in this area could focus on:
Piperazine-Modified Adsorbents: Activated carbon modified with piperazine has shown enhanced CO2 adsorption capacity. nih.gov A similar approach could be taken with this compound, where it is impregnated onto a solid support to create a novel adsorbent for CO2 capture.
Polymer Synthesis: The primary and secondary amine functionalities of this compound make it a suitable monomer for the synthesis of polyamides, polyureas, and other polymers. These polymers could possess unique properties due to the presence of the piperazinone ring and could be explored for applications in membranes, coatings, or specialty plastics.
Corrosion Inhibition: Piperazine and its derivatives are known to be effective corrosion inhibitors. The potential of this compound as a corrosion inhibitor for various metals and alloys in different corrosive environments warrants investigation.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The advancement of chemical research is intrinsically linked to the development of new technologies. The study of this compound would benefit significantly from the integration of emerging technologies in both its synthesis and characterization.
Key technologies to be integrated include:
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate a library of this compound derivatives. This, coupled with high-throughput screening techniques, would accelerate the discovery of new compounds with desired properties for specific applications.
Advanced Spectroscopic and Crystallographic Techniques: The unambiguous characterization of novel derivatives and reaction products will require the use of advanced analytical techniques. Two-dimensional NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will be essential tools for elucidating the structure and stereochemistry of these compounds. csu.edu.au
Computational Modeling and Machine Learning: Computational tools can be used to predict the properties of this compound and its derivatives, to design new synthetic routes, and to understand their interactions with other molecules. rsc.orgnih.gov Machine learning algorithms could be trained on experimental data to predict the performance of new derivatives for applications such as CO2 capture or as catalysts.
Q & A
Q. What are the standard synthetic routes for 1-(2-Aminoethyl)piperazin-2-one, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Step 1 : Piperazine alkylation using reagents like N-Boc-2-bromoethylamine in DMF with K₂CO₃ at 80°C for 18 hours.
- Step 2 : Deprotection of the Boc group with TFA in CH₂Cl₂ at room temperature.
- Step 3 : Cyclization under controlled conditions (e.g., DMSO at 120°C for 18 hours) to form the piperazin-2-one ring .
Q. Critical Parameters :
- Temperature control during cyclization to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis intermediates.
- Purification via column chromatography to isolate the product.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aminoethyl side chain (δ ~2.7–3.5 ppm for CH₂ groups) and the piperazinone ring (δ ~3.8–4.2 ppm for carbonyl-adjacent protons) .
- X-ray Crystallography : ORTEP-III software is used to resolve crystal structures, particularly for verifying bond angles and spatial arrangements of the piperazinone ring. For example, C=O bond lengths typically range from 1.21–1.23 Å .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 156.1) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMSO or TFA) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Receptor Binding Assays : Use radioligand displacement studies (e.g., against serotonin or histamine receptors) to measure IC₅₀ values. Evidence suggests structural analogs exhibit affinity for H₃ receptors .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) at concentrations of 1–100 µM to assess viability .
- Functional Assays : Measure second-messenger responses (e.g., cAMP modulation) in transfected cells expressing target GPCRs .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) to reduce decomposition at high temperatures .
- Catalytic Additives : Use KI (10 mol%) to accelerate alkylation steps .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 2–4 hours at 150°C, improving yield by 15–20% .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound derivatives?
- Case Study : If NMR suggests axial-equatorial isomerism but crystallography shows a planar ring, use variable-temperature NMR to detect dynamic interconversion.
- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate conformational preferences .
- 2D NMR Techniques : HSQC and NOESY can clarify spatial proximities of ambiguous protons .
Q. What structure-activity relationship (SAR) trends are observed in this compound analogs targeting neurological receptors?
Q. Methodological Insight :
Q. How can advanced crystallographic techniques address challenges in characterizing this compound polymorphs?
- High-Resolution XRD : Resolve disorder in the aminoethyl group by collecting data at 100 K to reduce thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain stability differences between polymorphs .
- Synchrotron Radiation : Use λ = 0.7 Å for enhanced resolution of low-electron-density regions (e.g., solvent molecules in the lattice) .
Q. How should researchers address discrepancies in biological assay results (e.g., IC₅₀ variability across studies)?
- Source of Contradiction : Differences in cell lines (e.g., CHO vs. HEK-293) or assay buffers (e.g., Mg²⁺ concentration).
- Resolution Strategy :
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?
- ADME Prediction : SwissADME or pkCSM to estimate logP (target: 1–3 for CNS penetration) and CYP450 inhibition risks .
- MD Simulations : GROMACS for assessing blood-brain barrier permeability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Metabolite Prediction : GLORYx to identify potential oxidative metabolites (e.g., N-dealkylation or ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
